molecular formula C11H14N2O4 B2505123 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1006483-26-6

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No. B2505123
M. Wt: 238.243
InChI Key: NQMBOLPLWYUONI-UHFFFAOYSA-N
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Description

The compound “methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate” appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the ethyl and methyl substituents. The dioxobutanoate moiety would introduce additional carbonyl groups into the structure .


Chemical Reactions Analysis

As for the chemical reactions, the pyrazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carbonyl groups in the dioxobutanoate moiety could be involved in various reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized using a 3+2 annulation method, involving cyclocondensation reactions. This compound was characterized using NMR, mass, UV-Vis, and CHN analysis and confirmed by X-ray diffraction studies (Naveen et al., 2021).

Chemical Reactivity and Compound Formation

  • Formation of Various Heterocyclic Systems : Research shows the chemical reactivity of the compound leading to the formation of heterocyclic systems like pyrazoles, pyrimidines, pyrazines, oxazines, and triazines containing quinoline moiety (Hassanin et al., 2016).

Applications in Antimicrobial and Antioxidant Studies

  • Antimicrobial Activities : Some derivatives of pyrazole-3-carboxylate, synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, have been reported to exhibit antibacterial and antifungal activities against various bacteria and fungi (Siddiqui et al., 2013).
  • Antioxidant Properties : A study synthesized methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates and evaluated their antioxidant and anti-inflammatory properties, showing significant effects on free radical oxidation processes (Кorobko et al., 2018).

Structural Studies and Molecular Interactions

  • Hydrogen-Bonded Supramolecular Structures : Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, closely related to the compound , revealed hydrogen-bonded supramolecular structures, contributing to the understanding of molecular interactions (Portilla et al., 2007).

Synthesis of Pyrazole Derivatives

  • Derivative Synthesis : The compound has been used in the synthesis of various pyrazole derivatives, which are further utilized in different chemical and biological applications (Gein et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-13-6-8(7(2)12-13)9(14)5-10(15)11(16)17-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBOLPLWYUONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

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